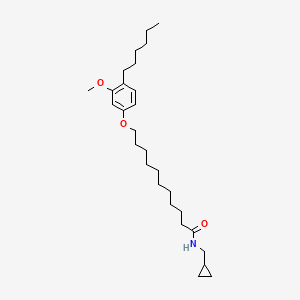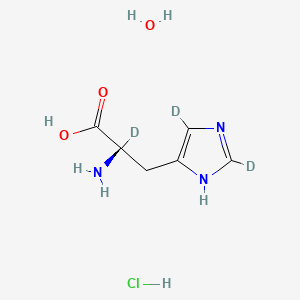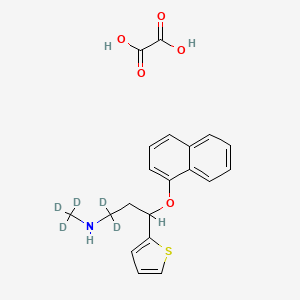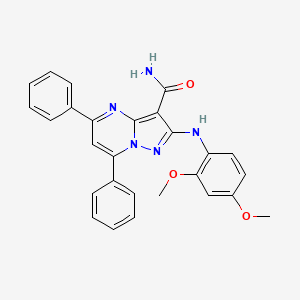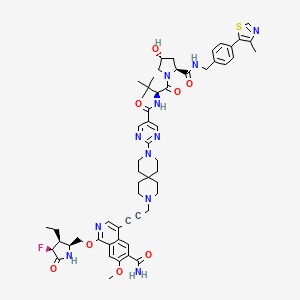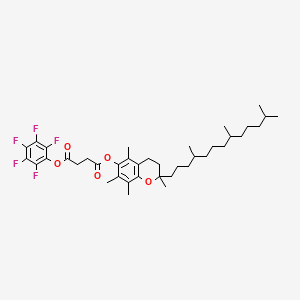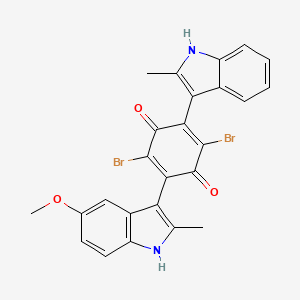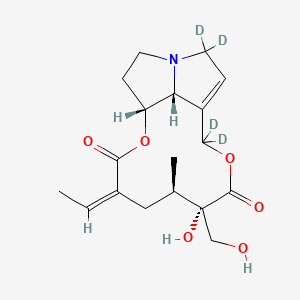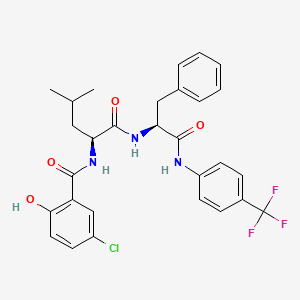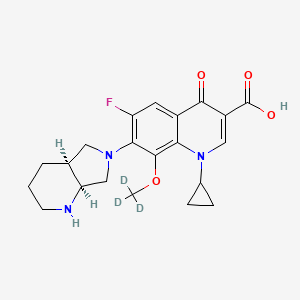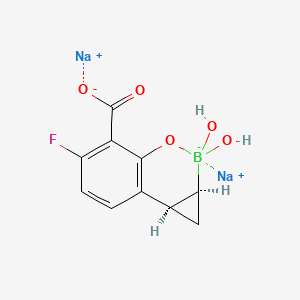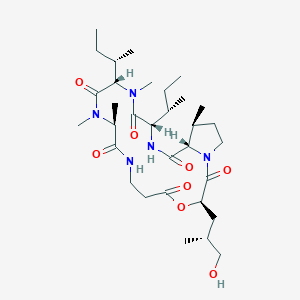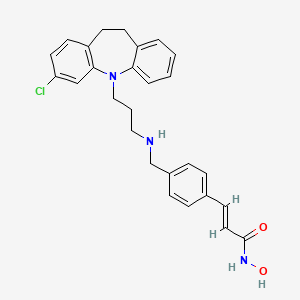
Hdac-IN-38
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hdac-IN-38 is a compound that belongs to the class of histone deacetylase inhibitors. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene expression. Inhibitors of histone deacetylases have gained significant attention due to their potential therapeutic applications, particularly in the treatment of cancer and other diseases involving epigenetic dysregulation .
Preparation Methods
The synthesis of Hdac-IN-38 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using larger reactors and optimizing conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Hdac-IN-38 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Hdac-IN-38 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the role of histone deacetylases in gene regulation and chromatin remodeling. In biology, it is used to investigate the effects of histone deacetylase inhibition on cellular processes such as cell proliferation, differentiation, and apoptosis. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of cancer, neurodegenerative diseases, and other conditions involving epigenetic dysregulation. In industry, it is used in the development of new drugs and as a research tool in drug discovery .
Mechanism of Action
Hdac-IN-38 exerts its effects by inhibiting the activity of histone deacetylases. This inhibition leads to an increase in histone acetylation, resulting in a more open chromatin structure and increased gene expression. The molecular targets of this compound include various histone deacetylase isoforms, and its effects are mediated through the modulation of gene expression and chromatin remodeling. The pathways involved in its mechanism of action include the regulation of transcription factors, cell cycle regulators, and apoptotic proteins .
Comparison with Similar Compounds
Hdac-IN-38 is one of many histone deacetylase inhibitors, and it has unique properties that distinguish it from other similar compounds. Compared to first-generation inhibitors, this compound is more selective for specific histone deacetylase isoforms, which may result in improved efficacy and reduced side effects. Similar compounds include vorinostat, belinostat, panobinostat, and romidepsin, each with its own spectrum of activity and therapeutic applications .
Properties
Molecular Formula |
C27H28ClN3O2 |
|---|---|
Molecular Weight |
462.0 g/mol |
IUPAC Name |
(E)-3-[4-[[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propylamino]methyl]phenyl]-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C27H28ClN3O2/c28-24-14-13-23-12-11-22-4-1-2-5-25(22)31(26(23)18-24)17-3-16-29-19-21-8-6-20(7-9-21)10-15-27(32)30-33/h1-2,4-10,13-15,18,29,33H,3,11-12,16-17,19H2,(H,30,32)/b15-10+ |
InChI Key |
TURBURJBILXASP-XNTDXEJSSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C3=C1C=CC(=C3)Cl)CCCNCC4=CC=C(C=C4)/C=C/C(=O)NO |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=C1C=CC(=C3)Cl)CCCNCC4=CC=C(C=C4)C=CC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


